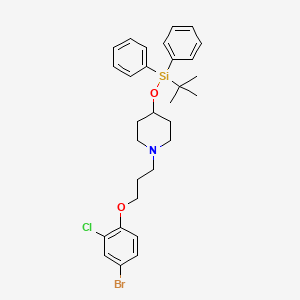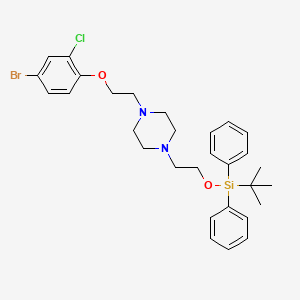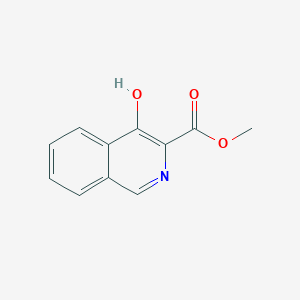
甲基4-羟基异喹啉-3-羧酸酯
描述
“Methyl 4-hydroxyisoquinoline-3-carboxylate” is a synthetic compound with the CAS Number: 1108146-90-2 . It has a molecular weight of 203.2 .
Synthesis Analysis
The synthesis of “Methyl 4-hydroxyisoquinoline-3-carboxylate” involves the use of palladium 10% on activated carbon, hydrogen, and sodium acetate . The mixture is stirred at a hydrogen atmosphere (15 psi) for 47 hours. The catalyst is then filtered off and the filtrate is concentrated .Molecular Structure Analysis
The IUPAC name for this compound is “methyl 4-hydroxyisoquinoline-3-carboxylate” and its InChI code is "1S/C11H9NO3/c1-15-11(14)9-10(13)8-5-3-2-4-7(8)6-12-9/h2-6,13H,1H3" .Physical And Chemical Properties Analysis
“Methyl 4-hydroxyisoquinoline-3-carboxylate” has a melting point of 135-136°C . It is a light yellow solid .科学研究应用
Medicinal Chemistry: Antimalarial Agents
Quinoline derivatives have been historically significant in the treatment of malaria. The quinoline ring is a common feature in many antimalarial drugs, such as chloroquine and mefloquine. Methyl 4-hydroxyisoquinoline-3-carboxylate can serve as a precursor or intermediate in synthesizing novel antimalarial compounds, potentially leading to more effective treatments with fewer side effects .
Anticancer Research
Quinolines possess anticancer properties, making them valuable in developing chemotherapeutic agents. Researchers have been exploring quinoline derivatives for their ability to inhibit cancer cell growth and proliferation. Methyl 4-hydroxyisoquinoline-3-carboxylate could be utilized to create new anticancer molecules that target specific pathways involved in tumor development .
Antibacterial and Antifungal Applications
The antibacterial and antifungal activities of quinoline compounds make them candidates for developing new antibiotics and antifungals. With increasing antibiotic resistance, there is a need for novel agents, and derivatives of Methyl 4-hydroxyisoquinoline-3-carboxylate could lead to the discovery of new drugs to combat resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Development
Quinoline derivatives are known to exhibit anti-inflammatory and analgesic effects. This makes them useful in creating new medications for treating conditions like arthritis and other inflammatory diseases. Methyl 4-hydroxyisoquinoline-3-carboxylate can be a key component in synthesizing these therapeutic agents .
Cardiovascular Drug Discovery
Some quinoline derivatives have shown promise in treating cardiovascular diseases. They can act on various targets within the cardiovascular system, offering potential for the development of drugs that can treat heart conditions. Methyl 4-hydroxyisoquinoline-3-carboxylate may contribute to creating these cardiovascular medications .
Central Nervous System (CNS) Agents
Quinolines have been investigated for their potential effects on the CNS, including as treatments for neurodegenerative diseases and as neuroprotective agents. Methyl 4-hydroxyisoquinoline-3-carboxylate could be used to develop new drugs that modulate CNS activity, providing benefits for patients with CNS disorders .
Hypoglycemic Activity
Quinoline derivatives have been studied for their hypoglycemic activity, which is beneficial for managing diabetes. By acting on various biological pathways, these compounds can help regulate blood sugar levels. Methyl 4-hydroxyisoquinoline-3-carboxylate might be instrumental in synthesizing new hypoglycemic drugs .
Green Chemistry and Sustainable Processes
In the field of green chemistry, quinoline derivatives are explored for their potential in developing sustainable chemical processes. Methyl 4-hydroxyisoquinoline-3-carboxylate can be used in reactions that minimize waste and environmental impact, such as solvent-free conditions, microwave-assisted synthesis, and photocatalytic reactions .
安全和危害
属性
IUPAC Name |
methyl 4-hydroxyisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-10(13)8-5-3-2-4-7(8)6-12-9/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIGXUWKEAXZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxyisoquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



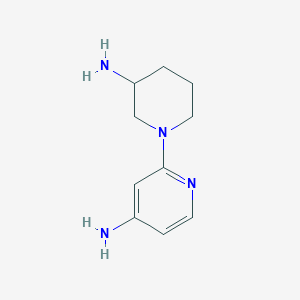
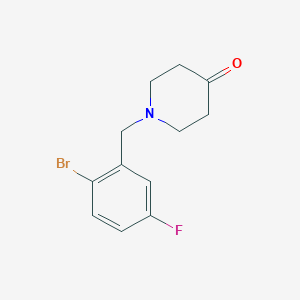
![Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B1381134.png)
![5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381135.png)
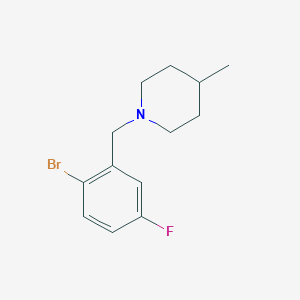
![tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B1381141.png)
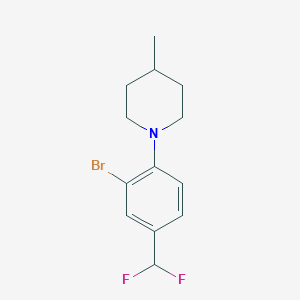
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B1381144.png)
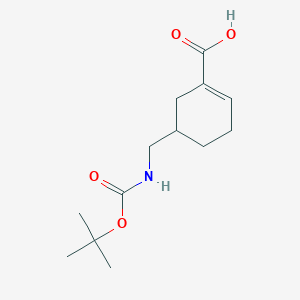
![Methyl 2-exo-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B1381146.png)
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)
